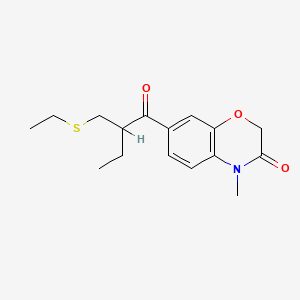

7-(2-((Ethylthio)methyl)-1-oxobutyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Description

Chemical Classification and Structural Taxonomy

The compound belongs to the class of 1,4-benzoxazin-3(4H)-ones, heterocyclic systems featuring a benzene ring fused to a six-membered oxazine ring. Its IUPAC name, 7-(2-((ethylthio)methyl)-1-oxobutyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one, reflects the following structural attributes:

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₂₁NO₃S |

| Molecular weight | 307.4 g/mol |

| Core structure | 1,4-Benzoxazin-3(4H)-one |

| Substituents | 4-Methyl, 7-(2-((ethylthio)methyl)-1-oxobutyl) |

The benzoxazinone core consists of a benzene ring fused to a 1,4-oxazin-3-one moiety, with the carbonyl group at position 3 and oxygen at position 1. The 4-methyl group enhances steric and electronic modulation of the heterocycle, while the 7-position substituent introduces a branched alkyl chain terminated with an ethylthioether group. This combination of polar (ketone, thioether) and hydrophobic (alkyl) functionalities suggests potential interactions with biological targets.

Structural taxonomy further dissects the molecule into three domains:

- Benzoxazinone core : The planar aromatic system enables π-π stacking interactions, while the oxazinone ring provides hydrogen-bonding sites via the carbonyl oxygen.

- 4-Methyl group : This substituent influences ring conformation and modulates electron density at the nitrogen atom, potentially affecting reactivity and binding affinity.

- 7-Substituent : The 2-((ethylthio)methyl)-1-oxobutyl side chain introduces stereoelectronic complexity. The ketone at position 1 of the butyl chain may participate in keto-enol tautomerism, while the ethylthioether group contributes to lipophilicity and metabolic stability.

Historical Context of Benzoxazinone Derivatives in Medicinal Chemistry

Benzoxazinones have emerged as critical scaffolds in drug development due to their synthetic accessibility and pharmacological versatility. Early examples include the antimicrobial agent furazolidone (1950s) and the antitubercular cycloserine, which demonstrated the therapeutic potential of oxazolidinone-related structures. The discovery of N-aryl-oxazolidinones in the 1980s, such as DuP-721, marked a turning point, leading to the FDA approval of linezolid in 2000 for Gram-positive infections.

In parallel, 1,4-benzoxazin-3(4H)-one derivatives gained prominence through natural product isolation and synthetic campaigns:

- Natural products : 2,4-Dihydroxy-7-methoxy-1,4-benzoxazinone, isolated from maize, exhibits insecticidal properties, while blepharin, a benzoxazinone glycoside, shows bioactive potential.

- Synthetic derivatives : Modifications at positions 4 and 7 have yielded compounds with antihypertensive, antidiabetic, and anticancer activities. For instance, 7-substituted derivatives demonstrate enhanced antimicrobial efficacy against Staphylococcus aureus and Candida albicans.

The synthesis of 7-(2-((ethylthio)methyl)-1-oxobutyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one builds upon methodologies like Smiles rearrangements, where 2-chlorophenols react with N-substituted 2-chloroacetamides to form benzoxazinones in high yields. This approach, first reported by Kang et al. in 2008, enables precise control over substituent positioning, critical for structure-activity relationship studies.

Properties

CAS No. |

135420-39-2 |

|---|---|

Molecular Formula |

C16H21NO3S |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

7-[2-(ethylsulfanylmethyl)butanoyl]-4-methyl-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C16H21NO3S/c1-4-11(10-21-5-2)16(19)12-6-7-13-14(8-12)20-9-15(18)17(13)3/h6-8,11H,4-5,9-10H2,1-3H3 |

InChI Key |

LTSJFJRTZBGVIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CSCC)C(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Methyl-2H-1,4-benzoxazin-3(4H)-one : The core heterocyclic scaffold.

- 2-((Ethylthio)methyl)-1-oxobutyl bromide or mesylate : Alkylating agent providing the ethylthio-substituted butyl ketone side chain.

- Bases and solvents : Commonly used bases include potassium carbonate or sodium hydride; solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate the alkylation.

Stepwise Synthesis

Formation of the benzoxazinone core : This is typically achieved by cyclization of appropriate anthranilic acid derivatives with acyl chlorides or anhydrides under controlled conditions.

Side chain introduction : The 7-position of the benzoxazinone is functionalized by nucleophilic substitution. The benzoxazinone nitrogen or an activated aromatic position undergoes alkylation with the ethylthio-substituted butyl halide or sulfonate ester.

Oxidation and reduction steps : If necessary, oxidation of the sulfur atom to sulfoxide or sulfone derivatives or reduction of ketone groups can be performed to modify the compound's properties.

Purification : Techniques such as recrystallization, column chromatography, or preparative HPLC are employed to obtain the pure compound.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization | Anthranilic acid derivative, acyl chloride, base, solvent (e.g., pyridine) | Forms benzoxazinone core |

| 2 | Alkylation | 2-((Ethylthio)methyl)-1-oxobutyl bromide, base (K2CO3), DMF, 50-80°C | Introduces side chain at position 7 |

| 3 | Optional oxidation/reduction | Oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4) | Modifies sulfur or ketone groups |

| 4 | Purification | Recrystallization, chromatography | Ensures compound purity |

Industrial Production Considerations

- Optimization : Industrial synthesis focuses on maximizing yield and minimizing steps, often employing catalytic methods and continuous flow reactors.

- Scalability : Use of robust reagents and mild conditions to allow large-scale production.

- Cost-efficiency : Selection of inexpensive starting materials and solvents, recycling of catalysts, and minimizing waste.

Research Findings and Analysis

- The ethylthio substituent enhances lipophilicity and may improve biological activity compared to oxygen analogues.

- The 4-methyl group stabilizes the benzoxazinone ring, reducing metabolic degradation.

- The synthetic route allows for modification of the side chain, enabling structure-activity relationship studies.

- Reaction conditions such as temperature, solvent choice, and base strength critically influence yield and selectivity.

Summary Table of Key Properties Relevant to Preparation

| Property | Value/Description |

|---|---|

| Molecular Formula | C16H21NO3S |

| Molecular Weight | 307.4 g/mol |

| Core Structure | 1,4-Benzoxazin-3(4H)-one |

| Key Functional Groups | Ethylthio-substituted butyl ketone, methyl at position 4 |

| Typical Alkylation Reagents | Alkyl bromides or mesylates with ethylthio group |

| Common Solvents | DMF, THF, pyridine |

| Typical Bases | Potassium carbonate, sodium hydride |

| Purification Methods | Recrystallization, chromatography |

Chemical Reactions Analysis

Types of Reactions

7-(2-((Ethylthio)methyl)-1-oxobutyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

7-(2-((Ethylthio)methyl)-1-oxobutyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound with applications in drug discovery.

Medicine: Its unique structure could make it a candidate for therapeutic agents.

Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-(2-((Ethylthio)methyl)-1-oxobutyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues of Benzoxazinones

Benzoxazinones exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparison

*Molecular weight calculated based on formula C₁₆H₂₁NO₃S.

Functional Group Impact on Bioactivity

Alkyl and Thioether Substituents

- The ethylthio group in the target compound introduces sulfur-based nucleophilicity, which may enhance interactions with biological targets compared to oxygen-containing analogues (e.g., methoxy in DIMBOA) .

- This contrasts with simpler substituents like chlorine or amino groups in analogues .

Positional Effects

- Substitutions at position 7 (e.g., amino, chloro, or complex chains) are critical for modulating bioactivity. For instance, 7-amino derivatives exhibit improved solubility and antimicrobial properties, while 7-chloro derivatives are intermediates in pesticide synthesis .

- The 4-methyl group in the target compound and its parent structure stabilizes the oxazine ring, reducing metabolic degradation compared to hydroxylated analogues like DIMBOA .

Biological Activity

7-(2-((Ethylthio)methyl)-1-oxobutyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one, commonly referred to as compound 135420-39-2, belongs to the class of benzoxazinones. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of 7-(2-((Ethylthio)methyl)-1-oxobutyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is with a molecular weight of approximately 307.4078 g/mol. Its structure features a benzoxazine core that is known for various biological interactions.

Antimicrobial Activity

Benzoxazinones are recognized for their antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal pathogens. For instance:

- Antibacterial Activity : Studies have shown that benzoxazinone derivatives can inhibit the growth of several bacterial strains effectively.

- Antifungal Activity : The compound has demonstrated inhibitory effects against fungi such as Rhizoctonia solani and Sclerotium rolfsii, as evidenced by in vitro assays measuring radial growth inhibition at various concentrations (Table 1).

| Concentration (ppm) | % Inhibition (R. solani) | % Inhibition (S. rolfsii) |

|---|---|---|

| 0 | 0 | 0 |

| 125 | 0 | 90 |

| 250 | 20 | 79.6 |

| 500 | 39.6 | 60.3 |

| 1000 | 47.6 | 52.3 |

Table 1: Inhibition percentages of pathogenic fungi by the compound at varying concentrations.

Antitumor Activity

The potential antitumor effects of benzoxazinones have been explored in several studies. The mechanism is believed to involve the inhibition of specific pathways associated with cancer cell proliferation. For example, certain derivatives have shown promise in inhibiting tumor growth in preclinical models.

Anti-inflammatory Properties

Benzoxazinones are also noted for their anti-inflammatory activities. They can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Benzoxazinones can act as inhibitors of serine proteases through acylation mechanisms, which may explain their antimicrobial and anti-inflammatory properties.

- Nucleophilic Attack : The active site serine in enzymes can undergo nucleophilic attack by the lactone carbon of benzoxazinones, leading to enzyme inhibition.

Case Studies

Several case studies highlight the efficacy of benzoxazinone derivatives in clinical and laboratory settings:

- Study on Antimicrobial Efficacy : A study conducted by Rezai et al. (2012) demonstrated that specific derivatives showed higher antibacterial activity compared to antifungal activity, indicating a selective action profile.

- Antitumor Research : Clinical trials involving benzoxazinone derivatives have reported promising results in reducing tumor sizes in animal models, warranting further investigation into their application in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.